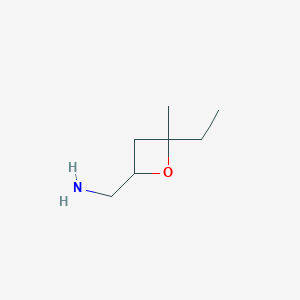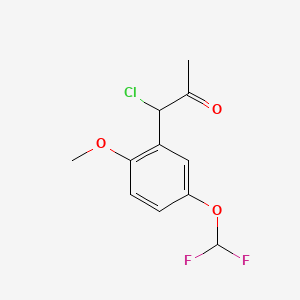
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chloro, difluoromethoxy, and methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(difluoromethoxy)-2-methoxybenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro, difluoromethoxy, and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The compound may act by inhibiting or activating certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H11ClF2O3 |
|---|---|
Peso molecular |
264.65 g/mol |
Nombre IUPAC |
1-chloro-1-[5-(difluoromethoxy)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O3/c1-6(15)10(12)8-5-7(17-11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
Clave InChI |
IGWCLWGRAWWSHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


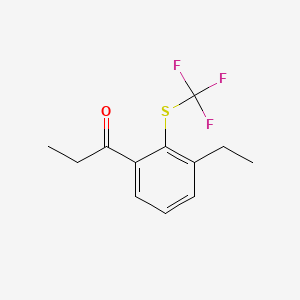


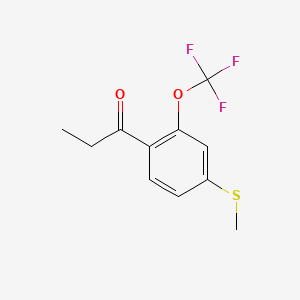

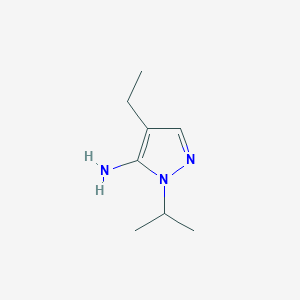

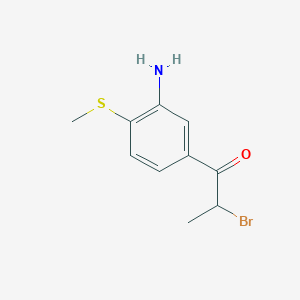
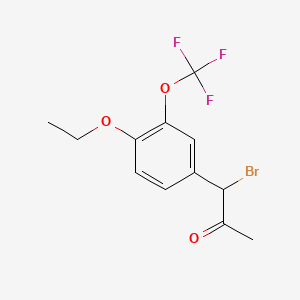
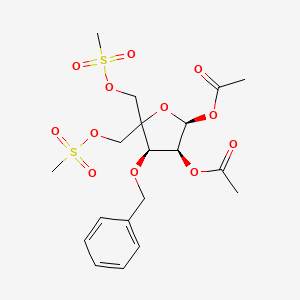
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)


